2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of indole derivatives. It features a fluorine atom at the 7-position of the indole ring and an oxoacetic acid moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research. The compound is recognized for its potential biological activities, including antitumor properties.
The compound is synthesized through various chemical reactions involving indole derivatives and oxoacetic acid. It has been studied extensively in scientific literature for its applications in drug development and biological research.
This compound can be classified as:
The synthesis of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid typically involves several key steps:
The reactions are typically conducted under inert atmospheres to prevent moisture interference and may involve solvents like dichloromethane or dimethylformamide. Reaction temperatures can vary but generally range from 0 °C to room temperature.
The molecular structure of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid consists of a fused bicyclic indole system with a fluorine substituent at the 7-position and an oxoacetic acid functional group attached at the 2-position.
Key structural data include:
The compound undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid involves its interaction with biological targets, potentially leading to inhibition of specific enzymes or pathways involved in disease processes, particularly cancer.
Research indicates that compounds with similar structures may exert their effects by modulating signaling pathways related to cell proliferation and apoptosis, although specific mechanisms for this compound require further investigation.
Experimental studies have shown that analogs exhibit significant activity against various cancer cell lines, suggesting that this compound may share similar properties.
The construction of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid derivatives relies on meticulously designed multi-step sequences, often employing convergent strategies to enhance efficiency. A common approach begins with regioselectively fluorinated indole precursors subjected to Friedel-Crafts acylation or Vilsmeier-Haack formylation at the C3 position, followed by oxidation to install the α-ketoacid functionality. For instance, 7-fluoroindole undergoes formylation with POCl₃/DMF to yield 3-chloro-7-fluoroindole, which is hydrolyzed and subsequently oxidized using pyridinium chlorochromate (PCC) to afford the 2-oxoacetic acid scaffold [2] [8].
Advanced protocols leverage transition-metal-catalyzed cross-coupling to assemble the indole core prior to ketoacid installation. Palladium-catalyzed Larock indole synthesis enables the incorporation of the fluorine atom at C7 during heterocycle formation, using ortho-iodoanilines and fluoro-substituted alkynes. The resulting 7-fluoroindole is then transformed via glyoxylation using oxalyl chloride, yielding ethyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate, which is saponified to the target acid [5] [8]. Key challenges include managing the acid sensitivity of the α-ketoacid group and minimizing decarboxylation during final deprotection steps. Flow chemistry systems mitigate these issues by enabling precise control over reaction parameters (temperature, residence time) during critical oxidation and hydrolysis steps, improving overall yields by 15–20% compared to batch processes [8].
Table 1: Multi-Step Synthetic Routes to 2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic Acid
Starting Material | Key Steps | Yield (%) | Critical Challenges |
---|---|---|---|
7-Fluoroindole | Vilsmeier formylation → Hydrolysis → PCC oxidation | 32–38 | Over-oxidation; side-chain degradation |
2-Iodo-4-fluoroaniline | Pd-catalyzed Larock synthesis → Glyoxylation → Ester hydrolysis | 45–52 | Purification of intermediates; Pd residue removal |
3-(Dimethylaminomethyl)-7-fluoroindole | Mannich reaction → Quaternary ammonium salt hydrolysis → Oxidation | 28–35 | Competitive dimerization; low functional group tolerance |
Achieving C7-selective fluorination demands strategic precursor design due to the indole ring’s inherent electronic biases. Directed ortho-metalation (DoM) of N-protected 3-substituted indoles proves effective: N,N-diethylcarbamoyl-protected indole-3-carboxaldehydes undergo deprotonation with n-BuLi at C7, followed by reaction with NFSI (N-fluorobenzenesulfonimide) to install fluorine regioselectively. Subsequent deprotection and oxidation yield the target compound with >95% regiochemical purity [2].
Radical fluorination offers complementary regiocontrol. N-acyl-3-bromoindoles undergo Minisci-type radical addition using silver-catalyzed decarboxylative fluorination with Selectfluor®. This approach leverages the electron-deficient C7 position’s susceptibility to radical attack, affording 7-fluoro derivatives without directing groups. Yields range from 40–65%, with minor C5 regioisomers (<8%) [2] [7]. For late-stage fluorination, electrophilic fluorinating agents (e.g., Accufluor™) selectively target indoles bearing electron-donating C3 substituents. Computational studies confirm that C7 fluorination of 2-oxoacetic acid precursors increases the compound’s polar surface area by ~10 Ų and reduces pKa by 0.3–0.5 units compared to non-fluorinated analogues, enhancing hydrogen-bonding capacity [2] [5].
The labile α-ketoacid group limits the pharmacokinetic stability of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid. Bioisosteric replacement strategies address this while preserving key pharmacophoric interactions:
Table 2: Bioisosteric Replacements for 2-Oxoacetic Acid Moiety
Bioisostere | Representative Structure | pKa Range | Key Advantages | Biological Performance |
---|---|---|---|---|
1,2,4-Oxadiazol-3(2H)-one | 5-(7-Fluoro-1H-indol-3-yl)-1,2,4-oxadiazol-3(2H)-one | 6.8–7.2 | Enhanced hydrolytic stability; retained planarity | IC₅₀ within 2-fold of parent acid; plasma t₁/₂ > 6h |
Monoalkyl phosphonate | [2-(7-Fluoro-1H-indol-3-yl)-1-oxoethyl]phosphonic acid | 2.1 (pKa1), 7.3 (pKa2) | Improved solubility; resistance to decarboxylation | Reduced log P (-1.0); limited membrane permeability |
Hydroxamic acid | N-Hydroxy-2-(7-fluoro-1H-indol-3-yl)acetamide | 8.5–9.0 | Metal chelation; moderate lipophilicity | 53% anti-inflammatory activity; LOX-15 inhibition |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7